![molecular formula C11H8O4 B13853372 1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
1,2,8-Trihydroxybenzo[7]annulen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,8-Trihydroxybenzo7annulen-9-one is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of three hydroxyl groups and a ketone group attached to a benzoannulene ring system. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,8-Trihydroxybenzo7annulen-9-one typically involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling of hydrazone derivatives of 9H-tribenzo7annulen-9-ones with benzyl bromides. This process involves the formation of an exocyclic double bond through carbene migration insertion and β-hydride elimination .
Industrial Production Methods
While specific industrial production methods for 1,2,8-Trihydroxybenzo7annulen-9-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,2,8-Trihydroxybenzo7annulen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1,2,8-Trihydroxybenzo7annulen-9-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Its inhibitory effects on specific biological pathways make it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,8-Trihydroxybenzo7annulen-9-one involves its interaction with specific molecular targets. For instance, it inhibits the TLR1/TLR2 complex, which plays a role in the immune response. This inhibition can modulate the inflammatory response, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- 9H-tribenzo7annulen-9-one : A structurally related compound used in similar synthetic applications.
- 3,4,5-Trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo 7annulen-6-one : Identified as a potential inhibitor of coronavirus hemagglutinin-esterase .
Uniqueness
1,2,8-Trihydroxybenzo7annulen-9-one is unique due to its specific hydroxyl and ketone group arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit the TLR1/TLR2 complex sets it apart from other similar compounds.
Properties
Molecular Formula |
C11H8O4 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3,4,6-trihydroxybenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H8O4/c12-7-3-1-2-6-4-5-8(13)11(15)9(6)10(7)14/h1-5,13,15H,(H,12,14) |
InChI Key |
OLSYHLURTGEIBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)O)O)C(=O)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


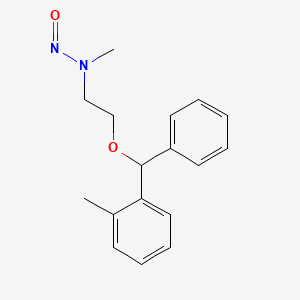
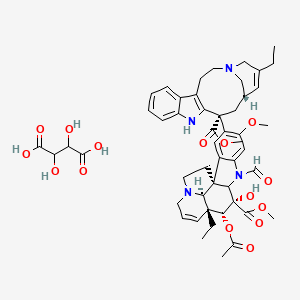
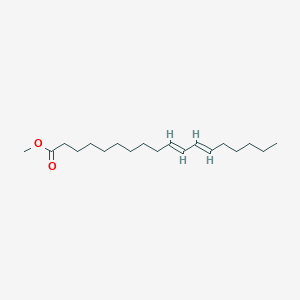
![2,3-Dihydro-N-(2-methylphenyl)-2-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1H-indole-1-carboxamide](/img/structure/B13853316.png)
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)

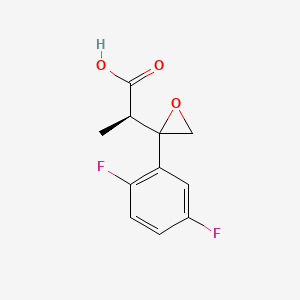
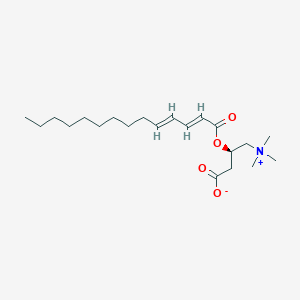
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
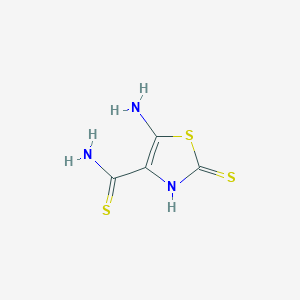
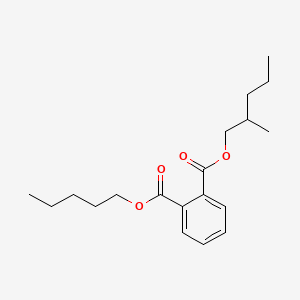
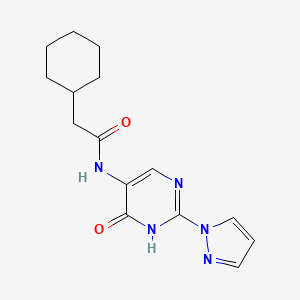
![2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
